molecular formula C20H23ClF3NO3Si B1520669 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4 CAS No. 1185072-51-8

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4

Cat. No. B1520669
CAS RN: 1185072-51-8
M. Wt: 450 g/mol
InChI Key: SFKCIHFYAYBXNU-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4 is a derivative of the anti-retroviral drug efavirenz. It has a molecular formula of C20H19D4ClF3NO3Si and a molecular weight of 449.96 .


Molecular Structure Analysis

The molecular structure of 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4 is represented by the formula C20H19D4ClF3NO3Si . It’s a complex structure with multiple functional groups including a silyloxy group, a hydroxy group, and a trifluoromethyl group .


Physical And Chemical Properties Analysis

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4 appears as a white solid . It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol . It has a molecular weight of 449.96 .

Mechanism of Action

While the specific mechanism of action for 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4 is not provided, efavirenz, the parent compound, is a non-nucleoside reverse transcriptase inhibitor used to treat HIV infection or prevent the spread of HIV .

properties

IUPAC Name

8-[tert-butyl(dimethyl)silyl]oxy-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClF3NO3Si/c1-18(2,3)29(4,5)28-15-11-13(21)10-14-16(15)25-17(26)27-19(14,20(22,23)24)9-8-12-6-7-12/h10-12H,6-7H2,1-5H3,(H,25,26)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKCIHFYAYBXNU-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C#CC2(C3=C(C(=CC(=C3)Cl)O[Si](C)(C)C(C)(C)C)NC(=O)O2)C(F)(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClF3NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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